molecular formula C10H14GeO B14307144 1-[Dimethyl(phenyl)germyl]ethan-1-one CAS No. 113345-92-9

1-[Dimethyl(phenyl)germyl]ethan-1-one

Cat. No.: B14307144
CAS No.: 113345-92-9
M. Wt: 222.85 g/mol
InChI Key: ARSSGPWGTBEOOE-UHFFFAOYSA-N
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Description

1-[Dimethyl(phenyl)germyl]ethan-1-one is an organogermanium compound featuring a germyl (Ge) substituent attached to a phenyl group and two methyl groups, with an acetyl (ethan-1-one) functional group. The incorporation of germanium, a metalloid, distinguishes it from analogous carbon- or silicon-based compounds.

Properties

CAS No.

113345-92-9

Molecular Formula

C10H14GeO

Molecular Weight

222.85 g/mol

IUPAC Name

1-[dimethyl(phenyl)germyl]ethanone

InChI

InChI=1S/C10H14GeO/c1-9(12)11(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3

InChI Key

ARSSGPWGTBEOOE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[Ge](C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[Dimethyl(phenyl)germyl]ethan-1-one can be synthesized through several methods. One common approach involves the reaction of phenylgermanium trichloride with dimethylmagnesium in the presence of a suitable solvent, followed by the addition of ethanone. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature to ensure the stability of the intermediates and the final product.

Industrial Production Methods: Industrial production of 1-[Dimethyl(phenyl)germyl]ethan-1-one may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[Dimethyl(phenyl)germyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced germanium species.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone moiety can be replaced by other functional groups using suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran at low temperatures.

    Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Germanium dioxide, phenylgermanium derivatives.

    Reduction: Reduced germanium species, such as germyl alcohols.

    Substitution: Substituted germanium compounds with different functional groups.

Scientific Research Applications

1-[Dimethyl(phenyl)germyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of germanium-based pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-[Dimethyl(phenyl)germyl]ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with cellular proteins and enzymes, leading to alterations in cellular processes. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may modulate oxidative stress and apoptosis pathways, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-[Dimethyl(phenyl)germyl]ethan-1-one to ethanone derivatives with analogous substituents, focusing on structural, electronic, and functional differences.

Substituent Effects on Electronic Properties

  • 1-(4-(Piperidin-1-yl)phenyl)ethan-1-one () :
    The piperidinyl group introduces strong electron-donating properties via nitrogen lone pairs, enhancing nucleophilicity at the ketone group. This compound was used as a precursor for anti-ulcer agents, demonstrating the pharmacological relevance of electron-rich aromatic ketones .

    • Contrast : The germyl group in the target compound likely exhibits weaker electron-donating effects compared to piperidinyl, as germanium is less electronegative than nitrogen.
  • 1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT, ): The phenothiazine moiety confers redox-active behavior due to fused conjugation. BP-PT showed distinct electron density distributions in natural atomic orbitals, critical for redox flow battery applications .
  • Sulfonyl- and Sulfanylidene-Substituted Derivatives () :
    Compounds like 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one () and 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one derivatives () feature strong electron-withdrawing sulfonyl/sulfanylidene groups. These substituents enhance electrophilicity, facilitating kinase inhibition () or catalytic activity () .

    • Contrast : The germyl group is less electron-withdrawing, which may reduce electrophilicity but increase steric shielding of the ketone.

Data Table: Key Properties of Selected Ethanone Derivatives

Compound Name Substituent Type Key Properties/Applications Reference
1-(4-(Piperidin-1-yl)phenyl)ethan-1-one Piperidinyl (N-donor) Anti-ulcer precursor; high nucleophilicity
1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT) Phenothiazine (redox-active) Redox flow battery applications
1-(4-((4-Methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one Sulfonyl (electron-withdrawing) Kinase inhibition; molecular docking
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) Sulfanylidene Melting point: 137.3–138.5°C; Ru catalysis
1-[Dimethyl(phenyl)germyl]ethan-1-one (Target) Germyl (Ge-based) Hypothetical: Moderate electrophilicity, high steric bulk N/A*

*Note: Direct experimental data for the target compound are unavailable in the provided evidence. Properties inferred from analogous structures.

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